molecular formula C20H13ClF3NO2 B11960150 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 853348-27-3

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B11960150
CAS No.: 853348-27-3
M. Wt: 391.8 g/mol
InChI Key: WAQKUHLEOKOOGI-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a complex organic compound that features a furan ring substituted with a 2-chlorophenyl group and an acrylamide moiety substituted with a 3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted but-2-yn-1-ol.

    Introduction of the acrylamide moiety: This step involves the reaction of the furan derivative with an acrylamide precursor, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The furan ring and acrylamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Chlorophenyl)furan-2-yl)acrylic acid
  • 3-(5-(3-Trifluoromethylphenyl)furan-2-yl)acrylic acid
  • 3-(5-(4-Chlorophenyl)furan-2-yl)acrylamide

Uniqueness

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is unique due to the combination of its structural features, including the furan ring, chlorophenyl group, and trifluoromethyl-substituted acrylamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

853348-27-3

Molecular Formula

C20H13ClF3NO2

Molecular Weight

391.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C20H13ClF3NO2/c21-17-7-2-1-6-16(17)18-10-8-15(27-18)9-11-19(26)25-14-5-3-4-13(12-14)20(22,23)24/h1-12H,(H,25,26)/b11-9+

InChI Key

WAQKUHLEOKOOGI-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.